molecular formula C8H8IN3 B8737412 5,7-Dimethyl-3-iodopyrazolo(1,5-a)pyrimidine CAS No. 43024-26-6

5,7-Dimethyl-3-iodopyrazolo(1,5-a)pyrimidine

Cat. No. B8737412
CAS RN: 43024-26-6
M. Wt: 273.07 g/mol
InChI Key: PXXQWKMEJGDPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-3-iodopyrazolo(1,5-a)pyrimidine is a useful research compound. Its molecular formula is C8H8IN3 and its molecular weight is 273.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dimethyl-3-iodopyrazolo(1,5-a)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethyl-3-iodopyrazolo(1,5-a)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

43024-26-6

Product Name

5,7-Dimethyl-3-iodopyrazolo(1,5-a)pyrimidine

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

3-iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8IN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3

InChI Key

PXXQWKMEJGDPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)I)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ICl [5.0g (27 mmoles)] in CHCl3 (50 ml) was added to a stirred solution of 5,7-dimethyl pyrazolo[1,5-a]pyrimidine [2.96g (20 mmoles)] in CHCl3 (50 ml). Within a few minutes, the mixture became warm and crystals of the hydrochloride salt of the subject compound began to separate. The mixture was warmed on the steam bath for 2-3 minutes to complete the reaction, and then refrigerated overnight. The yellow hydrochloride salt was separated by filtration, washed with Et2O, and air dried. The yellow solid, which weighed 4.4g, was dissolved in water (100 ml) and this solution was made alkaline by the addition of NaOH solution (2.5N). The alkaline solution was extracted with CHCl3 3(25 ml), and the CHCl3 extracts were dried over Na2SO4. The CHCl3 extract was chromatographed on basic alumina, and the CHCl3 eluant evaporated to dryness. The residue was recrystallized from petroleum ether (30°-60°) to afford 2.02g (37%) of analytically pure product; mp 120°-2°.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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